1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylicacid
CAS No.: 2172601-53-3
Cat. No.: VC12001113
Molecular Formula: C8H12O4
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2172601-53-3 |
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Molecular Formula | C8H12O4 |
Molecular Weight | 172.18 g/mol |
IUPAC Name | 1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C8H12O4/c9-6(10)7(1-2-7)8(11)3-4-12-5-8/h11H,1-5H2,(H,9,10) |
Standard InChI Key | LPTLSXNTWQLATK-UHFFFAOYSA-N |
SMILES | C1CC1(C(=O)O)C2(CCOC2)O |
Canonical SMILES | C1CC1(C(=O)O)C2(CCOC2)O |
Introduction
Structural Characteristics and Nomenclature
The systematic name 1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid denotes a cyclopropane ring substituted at one carbon with both a carboxylic acid group (-COOH) and a 3-hydroxyoxolan-3-yl group. The oxolane (tetrahydrofuran) ring contains a hydroxyl group at the 3-position, creating a sterically congested tertiary alcohol. Key structural features include:
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Cyclopropane core: The strained three-membered ring imposes significant angle distortion (≈60° bond angles), enhancing reactivity .
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Carboxylic acid moiety: Provides acidity (predicted pKa ≈3.1–3.5 based on analog data ) and hydrogen-bonding capacity.
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3-Hydroxyoxolan substituent: Introduces chirality and hydrogen-bond donor/acceptor sites, influencing solubility and biological interactions .
The molecular formula is hypothesized as , with a molar mass of 188.18 g/mol. Comparative density estimates suggest , extrapolated from similar cyclopropane carboxylates .
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
The target compound can be dissected into two fragments:
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Cyclopropane-1-carboxylic acid: Synthesized via [2+1] cyclopropanation of alkenes with carbene precursors.
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3-Hydroxyoxolan: Likely derived from epoxidation of dihydrofuran followed by acid-catalyzed ring opening or microbial oxidation of tetrahydrofuran derivatives.
Proposed Synthetic Route
Building on the methodology from Patent CN110862311A , a plausible pathway involves:
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Cyclopropanation:
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Introduction of 3-Hydroxyoxolan:
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Deprotection and Purification:
Critical Parameters:
Physicochemical Properties and Stability
Predicted Properties
Stability Considerations
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Thermal: Prone to ring-opening above 150°C due to cyclopropane strain.
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Photochemical: UV exposure may induce [2π+2σ] rearrangements.
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Hydrolytic: Stable under acidic conditions; base-catalyzed ester hydrolysis possible .
Challenges and Future Directions
Synthetic Optimization
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Catalyst development: Enantioselective cyclopropanation to access chiral intermediates.
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Green chemistry: Replace diazomethane with safer carbene sources (e.g., sulfonium ylides).
Biological Testing
Priority areas include:
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In vitro cytotoxicity screening (NIH/3T3 cells).
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Enzyme inhibition assays (serine proteases, kinases).
Computational Modeling
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DFT studies: Quantify ring strain and predict reaction pathways.
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Docking simulations: Identify protein targets for drug design.
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